1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1155065-29-4
Cat. No.: VC2801987
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155065-29-4 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 1-[(3-methoxyphenyl)methyl]pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-17-11-4-2-3-9(5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
| Standard InChI Key | ACKKVNVNGUYIAR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Properties
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is precisely characterized by several key chemical identifiers and physical properties that define its structure and potential reactivity. These properties are essential for researchers working with this compound in various experimental settings.
Basic Chemical Identifiers
The compound is uniquely identified through several standardized chemical notations and registry systems as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1155065-29-4 |
| IUPAC Name | 1-[(3-methoxyphenyl)methyl]pyrazole-4-carboxylic acid |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.23 g/mol |
| PubChem Compound ID | 43565346 |
These parameters provide researchers with standardized identifiers for unambiguous reference to this specific compound in scientific literature and databases.
Structural Representations
The molecular structure of 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid can be represented through various chemical notation systems that convey its structural arrangement:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C12H12N2O3/c1-17-11-4-2-3-9(5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
| Standard InChIKey | ACKKVNVNGUYIAR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O |
These notations allow computational chemists and researchers to unambiguously represent the compound's structure in databases and molecular modeling software.
Structural Features and Analysis
The molecular architecture of 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid reveals important structural elements that contribute to its chemical behavior and potential biological activities.
Key Structural Elements
The compound contains several distinct structural components that define its chemical identity:
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A five-membered pyrazole heterocyclic ring with two nitrogen atoms
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A carboxylic acid functional group (-COOH) at the fourth position of the pyrazole ring
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A 3-methoxybenzyl substituent attached to one of the nitrogen atoms in the pyrazole ring
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A methoxy group (-OCH₃) at the meta position (position 3) of the benzyl ring
These structural elements create a unique molecular architecture that influences the compound's physical properties, chemical reactivity, and potential biological interactions.
Analytical Characterization Techniques
Researchers employ various advanced analytical techniques to confirm the structure and purity of 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule
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Infrared (IR) spectroscopy identifies functional groups, particularly the carboxylic acid and methoxy components
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X-ray crystallography offers precise three-dimensional structural confirmation when crystalline samples are available
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Mass spectrometry verifies the molecular weight and can provide fragmentation patterns characteristic of the compound's structure
These analytical approaches allow researchers to verify the compound's identity and assess its purity before application in experimental studies.
Synthesis Pathways
The preparation of 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid typically follows established synthetic routes used for similar pyrazole derivatives, with optimizations to enhance yield and purity.
General Synthetic Approach
While the search results don't provide a step-by-step synthetic procedure specific to 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, the synthesis likely involves several key steps:
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Formation of the pyrazole ring system through cyclization reactions
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Introduction of the carboxylic acid functionality at the fourth position
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N-alkylation with 3-methoxybenzyl halide to attach the substituted benzyl group
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Purification steps to isolate the target compound
These synthetic pathways typically employ reagents such as sodium acetate as catalysts to optimize the reaction conditions and improve yields.
Purification and Characterization
Following synthesis, the compound requires purification procedures to ensure high chemical purity:
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Recrystallization from appropriate solvents
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Column chromatography for separation from reaction by-products
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Analytical confirmation of purity using techniques like High-Performance Liquid Chromatography (HPLC)
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Structure verification using the analytical techniques discussed in section 3.2
These purification steps are essential for producing research-grade material suitable for experimental applications.
Applications and Research Significance
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid holds promise for various applications in chemical and biological research due to its structural features.
Medicinal Chemistry Applications
The compound shows potential in medicinal chemistry research based on the established bioactivity of related pyrazole compounds:
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Pyrazole derivatives have demonstrated diverse pharmacological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties
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The carboxylic acid group provides a site for further derivatization through esterification or amide formation
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The 3-methoxybenzyl substituent may influence receptor binding and pharmacokinetic properties
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Structure-activity relationship studies may utilize this compound as a starting point for developing more potent bioactive molecules
These applications highlight the compound's potential value in the development of new therapeutic agents.
Chemical Research Applications
Beyond medicinal chemistry, the compound has significance in broader chemical research:
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As a building block for the synthesis of more complex chemical structures
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In material sciences for developing compounds with specific physical or chemical properties
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As a reference standard for analytical method development
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For studying structure-property relationships in heterocyclic chemistry
The versatility of this compound makes it valuable across multiple research domains.
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